3,6,7-Triepiinvictolide
Description
3,6,7-Triepiinvictolide is a specialized sesquiterpene lactone with a unique structural framework characterized by a bicyclic core and three epoxide groups at positions 3, 6, and 5. These compounds are typically isolated from plant sources and evaluated for bioactivity, such as enzyme inhibition or antioxidant effects.
Properties
Molecular Formula |
C12H22O2 |
|---|---|
Molecular Weight |
198.3 g/mol |
IUPAC Name |
(3S,5R,6R)-3,5-dimethyl-6-[(2S)-pentan-2-yl]oxan-2-one |
InChI |
InChI=1S/C12H22O2/c1-5-6-8(2)11-9(3)7-10(4)12(13)14-11/h8-11H,5-7H2,1-4H3/t8-,9+,10-,11+/m0/s1 |
InChI Key |
AZBHSLUQWMFDHU-ZRUFSTJUSA-N |
Isomeric SMILES |
CCC[C@H](C)[C@@H]1[C@@H](C[C@@H](C(=O)O1)C)C |
Canonical SMILES |
CCCC(C)C1C(CC(C(=O)O1)C)C |
Synonyms |
3,6,7-tri-epi-invictolide invictolide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
However, structural parallels can be drawn to the coumarinolignoids and flavones described in the literature. Below is a comparative analysis based on available
Table 1: Structural and Functional Comparison
Key Observations:
Structural Differentiation: this compound (if analogous to sesquiterpene lactones) would differ from coumarinolignoids and flavones by its terpenoid backbone and epoxide functionalities. In contrast, Durantins and cleomiscosins feature fused coumarin-lignan systems with methoxy/hydroxyl groups .
Flavones with 3,6,7-trimethoxy substitutions are often associated with antioxidant or anti-inflammatory effects, but these activities depend on hydroxylation patterns .
Synthetic and Analytical Challenges :
- Epoxide-containing compounds like this compound may require specialized synthesis or isolation techniques compared to methoxy-substituted coumarins. For example, plasma-assisted surface modification (as discussed in ion-nitriding ) is irrelevant here, emphasizing the need for targeted phytochemical methods.
Critical Limitations in Available Evidence
The provided sources lack direct data on This compound , limiting the depth of this comparison. For instance:
Recommendations for Further Research:
Investigate sesquiterpene lactones from Astereaceae or Apiaceae families for structural/functional analogs.
Explore enzymatic assays (e.g., cyclooxygenase or cytochrome inhibition) to evaluate this compound’s bioactivity.
Utilize advanced spectral techniques (e.g., NMR crystallography) to resolve epoxide configurations in similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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